molecular formula C22H31N3O5S B034276 Utibapril CAS No. 109683-61-6

Utibapril

Número de catálogo B034276
Número CAS: 109683-61-6
Peso molecular: 449.6 g/mol
Clave InChI: FTYVYAGWBXTWTN-ZVZYQTTQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Utibapril, also known as FPL 63547, is an ester prodrug of a novel thiadiazoline ACE inhibitor . It was undergoing phase II clinical studies in the United Kingdom for the treatment of heart failure and hypertension . Utibapril is an angiotensin-converting enzyme (ACE) inhibitor with a proposed tissue-specific inhibitory profile .


Chemical Reactions Analysis

Utibapril is known to inhibit plasma, renal, and vascular ACE but not ventricular ACE activity . At certain doses, it can inhibit tissue ACE activity without affecting plasma ACE .

Aplicaciones Científicas De Investigación

  • Antihypertensive Agent : Utibapril has been investigated for its effectiveness as an antihypertensive agent. Its diacid, FPL 63674XX, is biologically active, suggesting potential therapeutic applications (Jagota et al., 1991).

  • ACE Inhibitor : As an ACE inhibitor, Utibaprilat, a derivative of Utibapril, exhibits antihypertensive activity by blocking the conversion of angiotensin I to angiotensin II, leading to vasodilation and increased water outflow (Definitions, 2020).

  • Vascular ACE Activity : Utibapril preferentially inhibits vascular ACE activity in normal rats. This suggests that it could be rate-limiting in vascular beds, offering insights into its mechanism of action (Buikema et al., 1997).

  • Pharmacokinetics and Metabolism : The role of pharmacokinetics and metabolism is crucial in drug discovery and development, with Utibapril being a significant drug in this regard. Understanding these processes is key to the development of effective pharmaceuticals (Lin & Lu, 1997).

  • Hemodynamic Effects : Utibapril shares similar hemodynamic effects with other angiotensin-converting enzyme inhibitors. However, their effects on cardiac mass can vary, possibly due to differences in pharmacodynamic or pharmacokinetic properties (Frohlich & Horinaka, 1991).

Mecanismo De Acción

As an ACE inhibitor, Utibapril works by blocking the conversion of angiotensin I to angiotensin II, reducing vasoconstriction and the release of aldosterone . This results in dilation of blood vessels, which helps to lower blood pressure and reduce the workload on the heart .

Safety and Hazards

Utibapril, like other ACE inhibitors, may cause side effects such as cough, dizziness, and lightheadedness . It’s important to handle it with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Propiedades

IUPAC Name

(2S)-5-tert-butyl-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-6-30-20(29)16(13-12-15-10-8-7-9-11-15)23-14(2)17(26)25-18(19(27)28)31-21(24-25)22(3,4)5/h7-11,14,16,18,23H,6,12-13H2,1-5H3,(H,27,28)/t14-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYVYAGWBXTWTN-ZVZYQTTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(SC(=N2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](SC(=N2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883196
Record name Utibapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Utibapril

CAS RN

109683-61-6
Record name Utibapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Utibapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UTIBAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87I5H747BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Utibapril
Reactant of Route 2
Utibapril
Reactant of Route 3
Utibapril
Reactant of Route 4
Reactant of Route 4
Utibapril
Reactant of Route 5
Utibapril
Reactant of Route 6
Utibapril

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.